2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H7BrF2O It is a brominated derivative of ethanone, featuring a difluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone typically involves the bromination of 1-[4-(difluoromethyl)phenyl]ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-[4-(difluoromethyl)phenyl]ethanol.
Oxidation: Formation of 2-bromo-1-[4-(difluoromethyl)phenyl]acetic acid.
Scientific Research Applications
2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the difluoromethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the difluoromethyl group.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom instead of the difluoromethyl group.
2-Bromo-1-(4-methylphenyl)ethanone: Features a methyl group instead of the difluoromethyl group.
Uniqueness
2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H7BrF2O |
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Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-bromo-1-[4-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c10-5-8(13)6-1-3-7(4-2-6)9(11)12/h1-4,9H,5H2 |
InChI Key |
QKMFCMMIWYMBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=O)CBr |
Origin of Product |
United States |
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